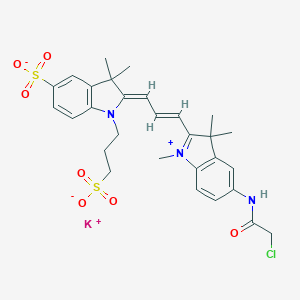
Neo-Cyanine 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neo-Cyanine 3, also known as 2-[(3-(5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate, is a reactive fluorescent dye. It is part of the cyanine dye family, which is known for its high absorption coefficient and fluorescence emission intensity. These dyes are widely used in various scientific applications due to their ability to absorb and emit light over a broad spectral range .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Neo-Cyanine 3 involves the reaction of 5-chloroacetylamino-1,3,3-trimethyl-2-methyleneindoline with 1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Neo-Cyanine 3 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the electronic structure of the dye, affecting its fluorescence properties.
Substitution: Substitution reactions can introduce different functional groups into the dye molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Neo-Cyanine 3 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques for detecting and monitoring diseases.
Industry: Applied in the development of sensors, photodynamic therapy, and solar cells
Mécanisme D'action
The mechanism of action of Neo-Cyanine 3 involves its ability to absorb light and emit fluorescence. The dye’s molecular structure allows it to undergo electronic transitions upon light absorption, resulting in fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and the environment in which the dye is used .
Comparaison Avec Des Composés Similaires
Neo-Cyanine 3 is part of the larger cyanine dye family, which includes compounds such as:
Indocyanine Green: Used in medical imaging and diagnostics.
Cy3 and Cy5: Commonly used in molecular biology for labeling nucleic acids and proteins.
Thiazole Orange: Employed in flow cytometry and nucleic acid staining
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct absorption and emission properties. This makes it particularly suitable for applications requiring high sensitivity and specificity .
Propriétés
Numéro CAS |
427882-81-3 |
|---|---|
Formule moléculaire |
C29H33ClKN3O7S2 |
Poids moléculaire |
674.3 g/mol |
Nom IUPAC |
potassium;(2E)-2-[(E)-3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C29H34ClN3O7S2.K/c1-28(2)21-16-19(31-27(34)18-30)10-12-23(21)32(5)25(28)8-6-9-26-29(3,4)22-17-20(42(38,39)40)11-13-24(22)33(26)14-7-15-41(35,36)37;/h6,8-13,16-17H,7,14-15,18H2,1-5H3,(H2-,31,34,35,36,37,38,39,40);/q;+1/p-1 |
Clé InChI |
MFRFMPCTDWFEAR-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Synonymes |
Neo-Cyanaine-3; 2[-3-[5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene]prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate; 5-[(2-Chloroacetyl)amino]-2-[3-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-yliden |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















